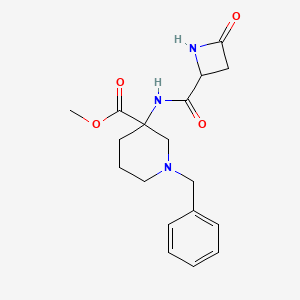

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

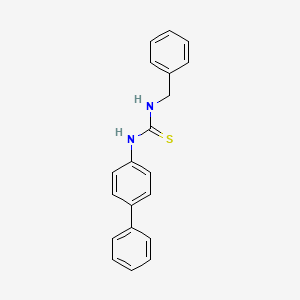

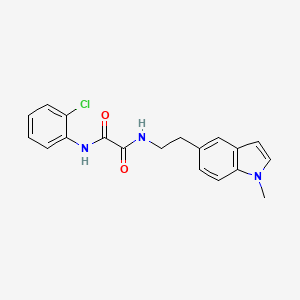

“Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate” is a chemical compound with the CAS Number: 1429217-39-9. Its IUPAC name is ethyl 2-hydroxy-3-methoxyisonicotinate . It has a molecular weight of 197.19 and is typically stored at room temperature .

Synthesis Analysis

The synthesis of “Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate” involves several steps. One method involves the reaction of ethyl 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate with trimethylsilyldiazomethane in acetonitrile and ethyl ether at room temperature for 30 hours .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4/c1-3-14-9(12)6-4-5-10-8(11)7(6)13-2/h4-5H,3H2,1-2H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate” is a solid at room temperature . The compound’s boiling point is not specified in the search results.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Impact

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate, under the broader category of gasoline ether oxygenates like Ethyl tert-butyl ether (ETBE), has been studied for its biodegradation and environmental fate, particularly in soil and groundwater. Microorganisms capable of degrading ETBE aerobically and via cometabolism have been identified. The aerobic biodegradation process involves the hydroxylation of the ethoxy carbon, leading to the formation of intermediates such as acetaldehyde, tert-butyl acetate (TBAc), and others. However, the ether structure and slow degradation kinetics pose challenges for ETBE metabolism. The presence of co-contaminants can either limit or enhance ETBE biodegradation due to preferential metabolism or cometabolism, respectively. This understanding is vital for environmental management and pollution mitigation strategies (Thornton et al., 2020).

Synthesis and Applications in Organic Chemistry

Recent research has emphasized the significance of 1,4-dihydropyridines, to which Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate structurally relates, as vital classes of nitrogen-containing heterocyclic compounds. These compounds, due to their presence in biological applications and as a main skeleton in many drugs, have seen varied methodologies for synthesis, especially through atom economy reactions. The synthesis of bioactive 1,4-dihydropyridines has been streamlined, with the Hantzsch Condensation reaction being a predominant method, paving the way for future biological and pharmacological applications (Sohal, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-5-10-8(11)7(6)13-2/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTFTTFHGFWIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)

![N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2569879.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2569887.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2569888.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2569894.png)